1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea
CAS No.: 1396800-88-6
Cat. No.: VC4164485
Molecular Formula: C16H24N4O
Molecular Weight: 288.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396800-88-6 |
|---|---|
| Molecular Formula | C16H24N4O |
| Molecular Weight | 288.395 |
| IUPAC Name | 1-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-ethylurea |
| Standard InChI | InChI=1S/C16H24N4O/c1-5-17-16(21)18-10-15(19(2)3)13-11-20(4)14-9-7-6-8-12(13)14/h6-9,11,15H,5,10H2,1-4H3,(H2,17,18,21) |
| Standard InChI Key | YPUAPOVYVRWJQI-UHFFFAOYSA-N |
| SMILES | CCNC(=O)NCC(C1=CN(C2=CC=CC=C21)C)N(C)C |
Introduction
Structural Analysis
-
Molecular Formula: The molecular formula for this compound would be derived from its structural components. Assuming it follows typical urea and indole chemistry, it would likely involve a combination of carbon, nitrogen, oxygen, and hydrogen atoms.
-
Functional Groups: The compound includes a urea group, an indole ring, and a dimethylamino group, which are known for their biological activity and potential pharmacological properties.
Synthesis and Related Compounds
While specific synthesis details for 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea are not available, related compounds like N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide provide insights into possible synthesis routes involving indoles and dihydropyridine derivatives.
Data Tables
Given the lack of specific data on 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea, we can consider related compounds for comparison:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume